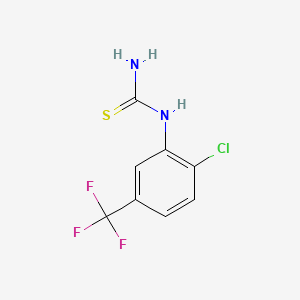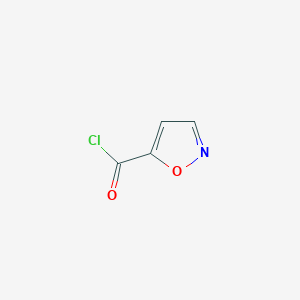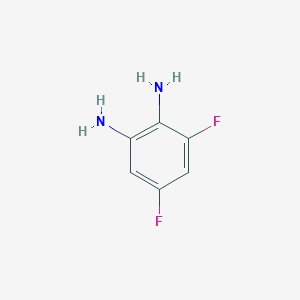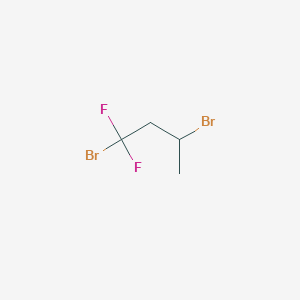
5,6-ジフルオロインドリン-2,3-ジオン
概要
説明
5,6-Difluoroindoline-2,3-dione is a chemical compound with the molecular formula C8H3F2NO2 and a molecular weight of 183.11 g/mol It is a derivative of indoline-2,3-dione, where the hydrogen atoms at positions 5 and 6 are replaced by fluorine atoms
科学的研究の応用
5,6-Difluoroindoline-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and semiconductors.
作用機序
Target of Action
This compound is a derivative of indole, a heterocyclic aromatic organic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria .
Mode of Action
It is known that indole derivatives can interact with their targets in a variety of ways, including binding to receptors, inhibiting enzymes, and modulating gene expression
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological processes, including the regulation of gene expression, the modulation of enzyme activity, and the mediation of cell signaling . .
Pharmacokinetics
It is known that indole derivatives generally have high gastrointestinal absorption and can permeate the blood-brain barrier . These properties suggest that 5,6-Difluoroindoline-2,3-dione could potentially have good bioavailability, but further studies are needed to confirm this.
Result of Action
As an indole derivative, it may have a wide range of potential effects, including the modulation of gene expression, the inhibition of enzyme activity, and the alteration of cell signaling . .
Action Environment
The action, efficacy, and stability of 5,6-Difluoroindoline-2,3-dione could potentially be influenced by a variety of environmental factors. For example, factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability and its interactions with its targets . .
生化学分析
Biochemical Properties
5,6-Difluoroindoline-2,3-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the active site of the enzyme .
Cellular Effects
The effects of 5,6-Difluoroindoline-2,3-dione on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell proliferation and survival . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 5,6-Difluoroindoline-2,3-dione exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding often involves interactions with amino acid residues within the active site, resulting in conformational changes that affect the enzyme’s activity . Furthermore, 5,6-Difluoroindoline-2,3-dione can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,6-Difluoroindoline-2,3-dione can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5,6-Difluoroindoline-2,3-dione remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 5,6-Difluoroindoline-2,3-dione vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular processes becomes significant only above a certain concentration .
Metabolic Pathways
5,6-Difluoroindoline-2,3-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it has been shown to inhibit enzymes involved in the tricarboxylic acid (TCA) cycle, leading to altered metabolic flux and changes in metabolite levels . These interactions can have downstream effects on energy production and overall cellular metabolism .
Transport and Distribution
The transport and distribution of 5,6-Difluoroindoline-2,3-dione within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, it may be actively transported into mitochondria, where it exerts its effects on metabolic enzymes . The distribution of 5,6-Difluoroindoline-2,3-dione can also affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 5,6-Difluoroindoline-2,3-dione is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it interacts with transcription factors and influences gene expression . Alternatively, it may accumulate in the cytoplasm or mitochondria, affecting cellular metabolism and energy production .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoroindoline-2,3-dione typically involves the reaction of 3,4-difluoroaniline with t-butylhypochlorite in methylene chloride at -65°C. The reaction mixture is then treated with ethyl thiomethylacetate and triethylamine, followed by warming to room temperature and stirring for several hours . The product is then isolated and purified through standard techniques such as filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for 5,6-Difluoroindoline-2,3-dione are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: 5,6-Difluoroindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield different indoline derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction can produce various indoline derivatives.
類似化合物との比較
- 5,6-Difluoroisatin
- 4,5-Difluoroindoline-2,3-dione
- 5,6-Difluoro-1H-isoindole-1,3-dione
Comparison: Compared to similar compounds, 5,6-Difluoroindoline-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties. For instance, the presence of fluorine atoms at positions 5 and 6 enhances its electron-withdrawing capability, making it more reactive in certain chemical reactions .
特性
IUPAC Name |
5,6-difluoro-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIJOGDQWRLSQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401003691 | |
| Record name | 5,6-Difluoro-3-hydroxy-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401003691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83684-73-5 | |
| Record name | 5,6-Difluoro-3-hydroxy-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401003691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil](/img/structure/B1301188.png)






![3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile](/img/structure/B1301202.png)
![2-nitro-11H-dibenzo[b,e][1,4]dioxepine](/img/structure/B1301204.png)
